7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one
Description
Properties
IUPAC Name |
3-[2-(benzenesulfinyl)ethyl]-7-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-13-7-8-14-12-15(18(20)19-17(14)11-13)9-10-22(21)16-5-3-2-4-6-16/h2-8,11-12H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKBAHSVISNCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCS(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinolin-2(1H)-One Core
The quinolin-2(1H)-one scaffold is typically constructed via cyclocondensation of substituted anilines with β-keto esters. For 7-methyl derivatives, 2-methylaniline reacts with ethyl acetoacetate under acidic conditions (H₂SO₄, 110°C) to yield 4-hydroxy-7-methylquinolin-2(1H)-one. This intermediate serves as the foundation for subsequent functionalization at the 3-position.
Reaction Conditions :
Introduction of the 2-(Phenylsulfinyl)Ethyl Group
The 3-position is functionalized via nucleophilic substitution or Michael addition. A two-step approach is preferred:
- Alkylation : Reacting 4-hydroxy-7-methylquinolin-2(1H)-one with 2-chloroethyl phenyl sulfide in the presence of K₂CO₃ (DMF, 80°C) yields 3-(2-(phenylthio)ethyl)-7-methylquinolin-2(1H)-one.
- Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in CHCl₃ selectively oxidizes the sulfide to the sulfoxide, affording the target compound.
Optimization Data :
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 80 | 65 |
| 2 | mCPBA (1.2 eq) | CHCl₃ | 25 | 85 |
Catalytic Methods Using Nano Catalysts
TiCl₄/Kaolin-Mediated One-Pot Synthesis
A novel one-pot method employs TiCl₄ immobilized on kaolin (TiCl₄/kaolin) to catalyze the tandem cyclization-alkylation-oxidation sequence. This approach eliminates intermediate isolation, enhancing efficiency.
Procedure :
- Combine 2-methylaniline, ethyl acetoacetate, and 2-mercaptoethanol in ethanol.
- Add TiCl₄/kaolin (10 mol%), reflux for 6 h.
- Introduce phenylsulfinyl chloride, continue reflux for 4 h.
Performance Metrics :
Dehydrosulfenylation Approaches
Sulfinyl Group Installation via Elimination
Adapting methodologies from fluorovinylquinolone synthesis, the sulfinyl moiety is introduced through dehydrosulfenylation:
- React 3-(2-hydroxyethyl)-7-methylquinolin-2(1H)-one with phenylsulfenyl chloride (PhSCl) in CH₂Cl₂.
- Treat the resulting β-hydroxysulfide with Burgess reagent (MeO₂SO₂NCO) to induce elimination, forming the vinyl sulfoxide.
Spectroscopic Validation :
- ¹H NMR (CDCl₃): δ 3.12 (dd, J = 14.1 Hz, 1H, CH₂SO), 3.89 (s, 3H, N-CH₃), 7.21–7.65 (m, 5H, aromatic).
- MS (ESI+) : m/z 341.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency and Scalability of Methods
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Multi-Step (Section 1) | 4 | 52 | 98.5 | Pilot-scale |
| Catalytic (Section 2) | 2 | 58 | 97.8 | Lab-scale |
| Dehydrosulfenylation (Section 3) | 3 | 48 | 96.2 | Lab-scale |
Structural and Spectroscopic Characterization
NMR Spectral Assignments
Mass Spectrometric Fragmentation
Characteristic fragmentation patterns include the loss of SOPh (m/z 263.1) and retro-Diels-Alder cleavage of the quinoline ring (m/z 145.0).
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The phenylsulfinyl group can be reduced to form sulfide derivatives.
Substitution: The quinoline core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its quinoline core.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The phenylsulfinyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Quinolin-2(1H)-one Derivatives
Structural and Functional Group Analysis
The table below highlights key structural and synthetic differences between the target compound and analogs:
Key Observations:
- Substituent Diversity: The target compound’s phenylsulfinyl group distinguishes it from aminoalkoxy (QN10), dimethylamino (), and isoxazoline (AJI1-AJI8) derivatives. Sulfinyl groups are less common in reported analogs but may improve metabolic stability or target selectivity compared to amines or ethers.
Physicochemical Properties
- Solubility: Aminoalkoxy groups (QN10–QN13) enhance water solubility via protonation, whereas the sulfinyl group may reduce solubility due to its hydrophobic phenyl ring.
- Stability : Sulfoxides are generally more stable than thioethers but less stable than sulfones. This intermediate stability could balance metabolic degradation and bioavailability.
Biological Activity
7-Methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities. The compound features a unique structure with a methyl group at the 7th position and a phenylsulfinyl ethyl group at the 3rd position, which may enhance its pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 3-[2-(benzenesulfinyl)ethyl]-7-methyl-1H-quinolin-2-one |
| CAS Number | 1707372-65-3 |
| Molecular Formula | C18H17NO2S |
| Molecular Weight | 305.39 g/mol |
The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. The phenylsulfinyl group may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several human cancer cell lines. For example, a study reported that derivatives of quinoline exhibited IC50 values in the nanomolar range against breast and colon cancer cells, suggesting potent anticancer activity.
The mechanism of action for this compound is believed to involve the inhibition of key enzymes and receptors involved in cellular proliferation and survival. Quinoline derivatives often interact with DNA topoisomerases and protein kinases, leading to apoptosis in cancer cells . The presence of the phenylsulfinyl group may enhance binding affinity to these targets.
Case Studies
- Antimicrobial Efficacy : In a study assessing various quinoline derivatives, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anticancer Activity : A comparative analysis showed that this compound inhibited cell growth in human glioma cells with an IC50 value of approximately 5 µM, indicating strong potential as an anticancer agent .
Data Table: Biological Activities
Q & A
Q. Q1. What are the most reliable synthetic routes for 7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one, and how can reaction conditions be optimized?
Methodological Answer:
- Core Route : Start with a quinolin-2(1H)-one scaffold (e.g., 1-methylquinolin-2(1H)-one ) and introduce substituents via nucleophilic substitution or coupling reactions. For the sulfoxide moiety (phenylsulfinyl group), oxidize a thioether intermediate using meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions .
- Optimization Tips :
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
- Monitor reaction progress via TLC with UV visualization or HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield improvements: Pre-activate the quinoline scaffold with Lewis acids (e.g., InCl₃) for regioselective functionalization .
Advanced Structural Confirmation
Q. Q2. How can X-ray crystallography and NMR resolve ambiguities in the stereochemistry of the phenylsulfinyl group?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to enhance diffraction. Analyze dihedral angles between the quinoline core and sulfoxide group to confirm spatial orientation .
- NMR Strategies :
Basic Analytical Quality Control
Q. Q3. What analytical techniques ensure purity and stability of the compound under storage?
Methodological Answer:
- Purity Assessment :
- Stability Testing :
- Store at –20°C under argon. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .
Advanced Mechanistic Studies
Q. Q4. How can computational modeling predict the compound’s reactivity in nucleophilic/electrophilic reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the sulfoxide’s hydrogen-bonding capacity .
Basic Bioactivity Screening
Q. Q5. What in vitro assays are suitable for preliminary bioactivity profiling?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ determination) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .
Advanced SAR Exploration
Q. Q6. How can structure-activity relationship (SAR) studies rationalize the role of the sulfoxide moiety?
Methodological Answer:
- Synthetic Analogues : Replace the sulfoxide with sulfone, thioether, or methyl groups .
- Key Metrics :
Data Contradiction Resolution
Q. Q7. How to address discrepancies in reported synthetic yields or spectral data?
Methodological Answer:
- Reproducibility Checks :
- Verify solvent purity (e.g., anhydrous DMF for coupling reactions) .
- Standardize quenching protocols (e.g., HCl vs. NaHCO₃ for borohydride reductions) .
- Spectral Reanalysis :
Advanced Synthetic Challenges
Q. Q8. What strategies mitigate regioselectivity issues during sulfoxide introduction?
Methodological Answer:
- Directing Groups : Install a temporary halogen (e.g., bromine at C-4) to steer sulfinyl-ethyl attachment .
- Microwave-Assisted Synthesis : Enhance regiocontrol via rapid heating (120°C, 30 min) with InCl₃ catalysis .
Solubility Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
